molecular formula C7H10O7 B607660 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one CAS No. 26566-39-2

3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one

Cat. No.: B607660
CAS No.: 26566-39-2
M. Wt: 206.15 g/mol
InChI Key: ILBBPBRROBHKQL-SFCRRXBPSA-N
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Description

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one is a complex organic compound characterized by multiple hydroxyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one typically involves multi-step organic reactions. One common method involves the hydroxylation of a furan derivative under controlled conditions. The reaction conditions often include the use of strong oxidizing agents and catalysts to ensure the selective addition of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the hydroxyl groups, potentially converting them into other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological pathways and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The mechanism by which 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This compound may also act as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-5-methoxybenzaldehyde: Another hydroxylated compound with similar functional groups but different structural arrangement.

    5-Hydroxy-2-furaldehyde: Shares the furan ring structure but with different substituents.

Uniqueness

3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one is unique due to its specific arrangement of hydroxyl groups and the presence of a trihydroxypropyl side chain. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

26566-39-2

Molecular Formula

C7H10O7

Molecular Weight

206.15 g/mol

IUPAC Name

(2R)-3,4-dihydroxy-2-[(1S,2S)-1,2,3-trihydroxypropyl]-2H-furan-5-one

InChI

InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2/t2-,3-,6+/m0/s1

InChI Key

ILBBPBRROBHKQL-SFCRRXBPSA-N

SMILES

C(C(C(C1C(=C(C(=O)O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O)O

Canonical SMILES

C(C(C(C1C(=C(C(=O)O1)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glucoascorbic acid, L-;  L-Glucoascorbic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one
Reactant of Route 2
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one
Reactant of Route 3
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one
Reactant of Route 4
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one
Reactant of Route 5
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one
Reactant of Route 6
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one

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